![molecular formula C26H25N3 B12001512 N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B12001512.png)
N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine is a complex organic compound that features a combination of anthracene, piperazine, and toluene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine typically involves the condensation of 9-anthraldehyde with 4-(4-methylphenyl)-1-piperazinamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. The anthracene moiety may intercalate into DNA, disrupting replication and transcription processes. Additionally, the piperazine ring can interact with various receptors or enzymes, modulating their activity .
相似化合物的比较
Similar Compounds
- N-(9-anthrylmethylene)-4-(4-methylbenzyl)-1-piperazinamine
- (E)-N’-(9-anthrylmethylidene)-p-toluenesulfonohydrazide
- Triisopropylsilylethynyl substituted tri(9-anthryl)methyl radical
Uniqueness
N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine is unique due to its specific combination of anthracene, piperazine, and toluene moieties. This unique structure imparts distinct electronic and photophysical properties, making it valuable for various applications in scientific research .
属性
分子式 |
C26H25N3 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC 名称 |
(E)-1-anthracen-9-yl-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C26H25N3/c1-20-10-12-23(13-11-20)28-14-16-29(17-15-28)27-19-26-24-8-4-2-6-21(24)18-22-7-3-5-9-25(22)26/h2-13,18-19H,14-17H2,1H3/b27-19+ |
InChI 键 |
VRSTZIDDSZZVAL-ZXVVBBHZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
规范 SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


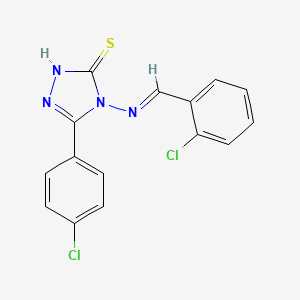


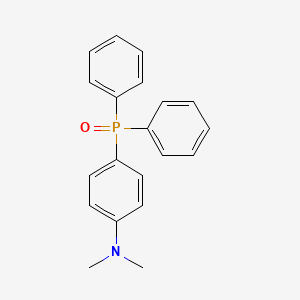
![3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide](/img/structure/B12001453.png)
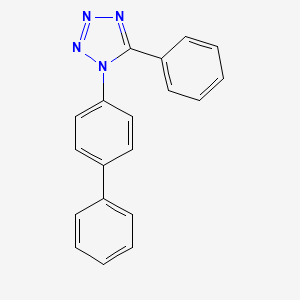
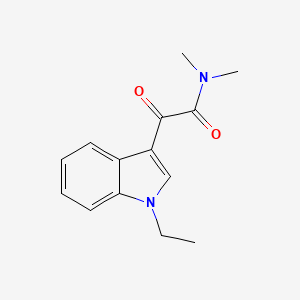
![1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B12001483.png)

![8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001490.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B12001498.png)
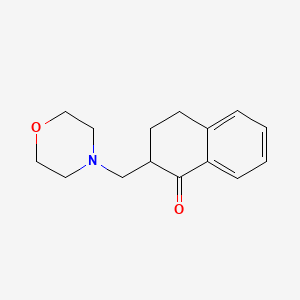
![1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B12001518.png)
